molecular formula C16H11ClO2 B2761161 6-Chloro-4'-methylflavone CAS No. 41255-31-6

6-Chloro-4'-methylflavone

Cat. No.: B2761161
CAS No.: 41255-31-6
M. Wt: 270.71
InChI Key: USPRHJDYJRDVNQ-UHFFFAOYSA-N
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Description

6-Chloro-4’-methylflavone is a synthetic flavone derivative characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 4’ position of the flavone backbone. This compound has garnered interest due to its potential biological activities, including anticancer and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4’-methylflavone typically involves the cyclization of 2-(4-chlorophenyl)-6-methyl-2,3-dihydrochromen-4-one. One common method includes the use of thallium (III) acetate in acetic acid under heating conditions for approximately 3 hours . The reaction yields the desired flavone derivative with high purity.

Industrial Production Methods

While specific industrial production methods for 6-Chloro-4’-methylflavone are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for larger-scale reactions. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4’-methylflavone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the flavone to its dihydro derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, dihydroflavones, and various substituted flavones, depending on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other flavone derivatives.

    Biology: Investigated for its role in modulating biological pathways.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 6-Chloro-4’-methylflavone involves its interaction with specific molecular targets. It has been shown to potentiate GABA-elicited currents at certain GABA-A receptor subtypes, indicating its role in modulating GABAergic neurotransmission . This interaction is believed to contribute to its antinociceptive and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4’-Chloro-6-methylflavone: Similar structure but with different substitution patterns.

    6-Chloro-7-methylflavone: Another flavone derivative with a methyl group at the 7th position.

Uniqueness

6-Chloro-4’-methylflavone is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other flavone derivatives. Its ability to interact with GABA-A receptors sets it apart from other similar compounds.

Properties

IUPAC Name

6-chloro-2-(4-methylphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO2/c1-10-2-4-11(5-3-10)16-9-14(18)13-8-12(17)6-7-15(13)19-16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPRHJDYJRDVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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